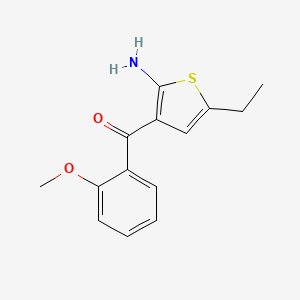
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone is an organic compound that belongs to the class of thiophenes Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Substitution Reactions: The ethyl group can be introduced via Friedel-Crafts alkylation, where ethyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Methanone Formation: The final step involves the formation of the methanone group by reacting the thiophene derivative with 2-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Using techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of (2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Amino-5-ethylthiophen-3-yl)-(2-chlorophenyl)methanone
- (2-Amino-5-methyl-thiophen-3-yl)-p-tolyl-methanone
Uniqueness
(2-Amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone is unique due to the presence of both an amino group and a methoxyphenyl group, which can confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
50508-63-9 |
|---|---|
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
(2-amino-5-ethylthiophen-3-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H15NO2S/c1-3-9-8-11(14(15)18-9)13(16)10-6-4-5-7-12(10)17-2/h4-8H,3,15H2,1-2H3 |
Clé InChI |
QGNHEEZYNCMJMY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


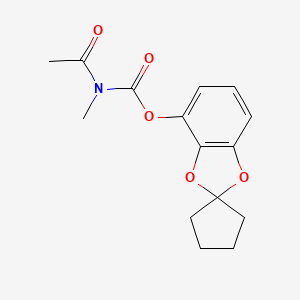
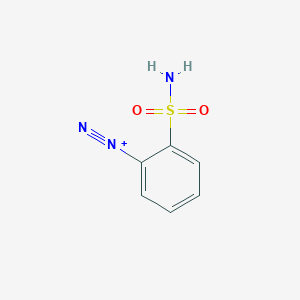
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
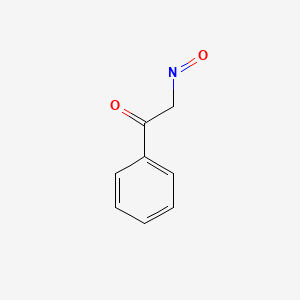
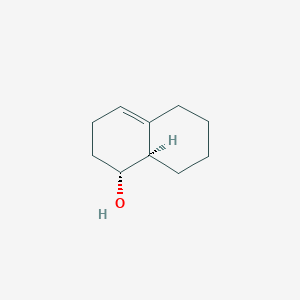
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
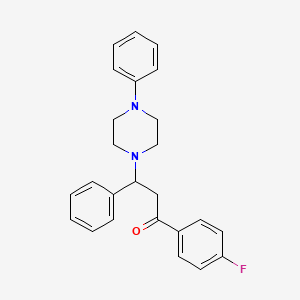
![Thieno[2,3-b]furan](/img/structure/B14668842.png)

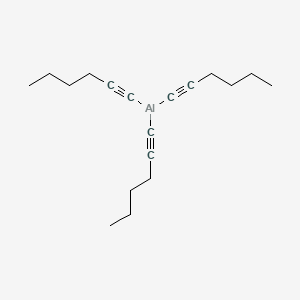
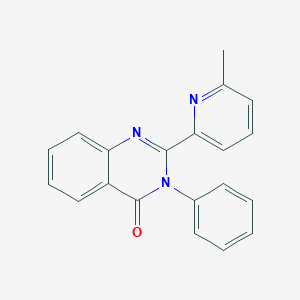
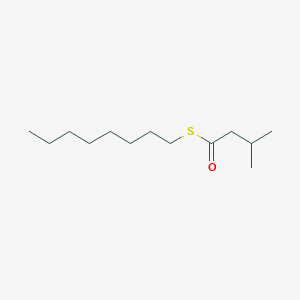

![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
